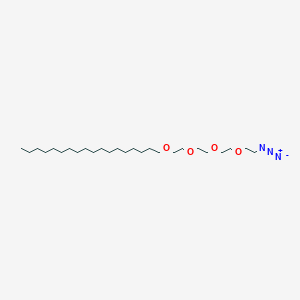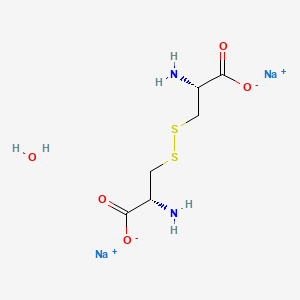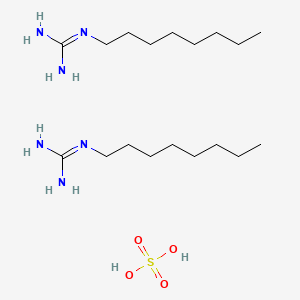
H-Nva-pna hbr
Vue d'ensemble
Description
H-Norvaline-4-nitroanilide hydrobromide is a synthetic peptide substrate used in various biochemical assays. It is commonly employed in the study of enzymatic activity, particularly in the context of coagulation and fibrinolysis. This compound is known for its ability to react with specific enzymes, producing measurable changes that can be detected spectrophotometrically.
Mécanisme D'action
Target of Action
H-Nva-pna hbr is a substrate for elastase, trypsin, and chymotrypsin . These enzymes play crucial roles in various biological processes, including digestion and immune response.
Mode of Action
As a substrate for elastase, trypsin, and chymotrypsin, it likely interacts with these enzymes, leading to its breakdown and the subsequent release of smaller peptide fragments .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of elastase, trypsin, and chymotrypsin. These enzymes are involved in the breakdown of proteins into smaller peptides, a process that is essential for digestion and other biological processes .
Pharmacokinetics
PNAs are known to be rapidly absorbed and distributed throughout the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a substrate for elastase, trypsin, and chymotrypsin. By interacting with these enzymes, this compound may influence protein digestion and other related processes .
Action Environment
The action of this compound, like other PNAs, can be influenced by various environmental factors. For instance, the stability of PNAs can be affected by temperature and pH . Additionally, the efficacy of this compound may be influenced by the presence of other compounds that can interact with elastase, trypsin, and chymotrypsin .
Analyse Biochimique
Biochemical Properties
H-Nva-pna hbr is a type of peptide nucleic acid (PNA), which are charge-neutral polyamide oligomers . They have extremely favorable thermal stability and high affinity to cell membranes when coupled with cationic cell-penetrating peptides . The study of the mechanical properties of short PNA molecules like this compound is rare both in experiments and theoretical calculations .
Cellular Effects
This compound, like other PNAs, can be designed to selectively silence gene expression, making it a promising tool for antimicrobial applications . The poor membrane permeability of PNAs remains the main limiting factor for its applications in cells . To overcome this obstacle, PNA conjugates with different molecules have been developed .
Molecular Mechanism
The molecular mechanism of this compound involves its high specificity and binding affinity to natural DNA or RNA, as well as resistance to enzymatic degradation . By forming a triplex with DNA or by strand invasion of a DNA duplex, this compound can block the activity of the RNA polymerase . In antisense strategies, this compound hybridizes with various kinds of RNA and hinders RNA processing, transport into the cytoplasm, or translation .
Temporal Effects in Laboratory Settings
Given the stability and resistance to enzymatic degradation of PNAs, it can be inferred that this compound may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its ability to interact with DNA and RNA, it is likely that this compound plays a role in genetic regulation and could potentially interact with enzymes or cofactors involved in these processes .
Transport and Distribution
Given its high affinity to cell membranes, it is likely that this compound is transported and distributed within cells in a manner similar to other PNAs .
Subcellular Localization
Given its interactions with DNA and RNA, it is likely that this compound is localized in the nucleus where these molecules are abundant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Norvaline-4-nitroanilide hydrobromide typically involves the coupling of norvaline with 4-nitroaniline, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of H-Norvaline-4-nitroanilide hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to verify the purity and identity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
H-Norvaline-4-nitroanilide hydrobromide undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of norvaline and 4-nitroaniline.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrobromide salt can undergo substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as chloride or acetate ions.
Major Products Formed
Hydrolysis: Norvaline and 4-nitroaniline.
Reduction: H-Norvaline-4-aminoanilide.
Substitution: H-Norvaline-4-nitroanilide with different counterions.
Applications De Recherche Scientifique
H-Norvaline-4-nitroanilide hydrobromide is widely used in scientific research due to its versatility and specificity. Some of its applications include:
Biochemistry: Used as a substrate in enzymatic assays to measure the activity of proteases involved in coagulation and fibrinolysis.
Molecular Biology: Employed in studies of protein-protein interactions and enzyme kinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Norvaline-4-aminoanilide: Similar structure but with an amino group instead of a nitro group.
H-Leucine-4-nitroanilide: Similar peptide substrate with leucine instead of norvaline.
H-Valine-4-nitroanilide: Another peptide substrate with valine instead of norvaline.
Uniqueness
H-Norvaline-4-nitroanilide hydrobromide is unique due to its specific interaction with certain proteases, making it a valuable tool in the study of coagulation and fibrinolysis. Its nitro group allows for easy detection and quantification of enzymatic activity, which is not as straightforward with other similar compounds .
Propriétés
IUPAC Name |
(2S)-2-amino-N-(4-nitrophenyl)pentanamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3.BrH/c1-2-3-10(12)11(15)13-8-4-6-9(7-5-8)14(16)17;/h4-7,10H,2-3,12H2,1H3,(H,13,15);1H/t10-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHUIHIRFDFVBT-PPHPATTJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















